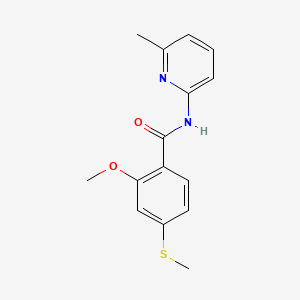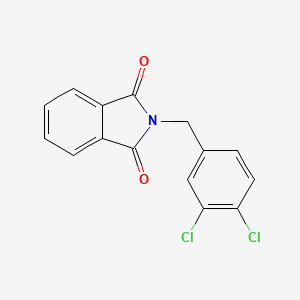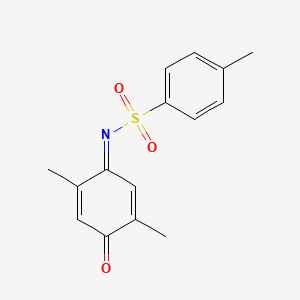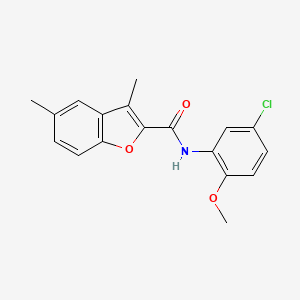![molecular formula C17H18N2O3S B5783164 3-ethoxy-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5783164.png)
3-ethoxy-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethoxy-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EHT 1864 and has been synthesized using various methods.
作用機序
EHT 1864 inhibits the activity of Rho GTPases by binding to the Rho GTPase binding domain of the guanine nucleotide exchange factors (GEFs). This binding prevents the activation of Rho GTPases, which are involved in various cellular processes, including cell migration, invasion, and proliferation. The inhibition of Rho GTPases leads to the suppression of tumor growth and metastasis, protection of neurons from oxidative stress, and improvement of cardiac function.
Biochemical and Physiological Effects:
EHT 1864 has been shown to have various biochemical and physiological effects, including the inhibition of Rho GTPases, reduction of tumor growth and metastasis, protection of neurons from oxidative stress, and improvement of cardiac function. EHT 1864 has also been shown to have anti-inflammatory effects and reduce the expression of various pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using EHT 1864 in lab experiments is its high purity and yield. EHT 1864 has also been shown to be stable under various conditions, making it suitable for long-term storage. However, one of the limitations of using EHT 1864 is its high cost, which may limit its use in some experiments.
将来の方向性
There are several future directions for the research on EHT 1864. One direction is to investigate its potential applications in other diseases, such as autoimmune diseases and infectious diseases. Another direction is to develop more efficient synthesis methods to reduce the cost of EHT 1864. Additionally, the development of EHT 1864 derivatives with improved potency and selectivity may lead to the discovery of new therapeutic agents.
In conclusion, EHT 1864 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its inhibition of Rho GTPases has shown promise in cancer research, neurodegenerative diseases, and cardiovascular diseases. While there are advantages and limitations to using EHT 1864 in lab experiments, the future directions for research on this compound are exciting and hold great potential for the discovery of new therapeutic agents.
合成法
EHT 1864 can be synthesized using various methods, including the reaction of 2-hydroxy-4-methylbenzenethiol and ethyl isocyanate followed by the addition of 3-aminobenzamide. Another method involves the reaction of 3-aminobenzamide with 2-hydroxy-4-methylbenzenethiol and ethyl isocyanate. Both methods have been used to synthesize EHT 1864 with high purity and yield.
科学的研究の応用
EHT 1864 has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and cardiovascular diseases. In cancer research, EHT 1864 has been shown to inhibit the activity of Rho GTPases, which are involved in cancer cell migration and invasion. This inhibition leads to the suppression of tumor growth and metastasis. In neurodegenerative diseases, EHT 1864 has been shown to protect neurons from oxidative stress and reduce neuroinflammation. In cardiovascular diseases, EHT 1864 has been shown to improve cardiac function and reduce cardiac fibrosis.
特性
IUPAC Name |
3-ethoxy-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-3-22-13-6-4-5-12(10-13)16(21)19-17(23)18-14-8-7-11(2)9-15(14)20/h4-10,20H,3H2,1-2H3,(H2,18,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNXCBPTZKBRGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethoxy-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-phenylpropanamide](/img/structure/B5783089.png)

![N'-{4-methoxy-3-[(2-pyridinylthio)methyl]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5783109.png)

![1-[(4-bromophenoxy)acetyl]pyrrolidine](/img/structure/B5783132.png)

![N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5783145.png)
![1-[(3-bromo-4-methoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5783154.png)
![6-(2-naphthyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione](/img/structure/B5783156.png)


![3-(4-bromophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acrylamide](/img/structure/B5783193.png)
![N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}butanamide](/img/structure/B5783200.png)